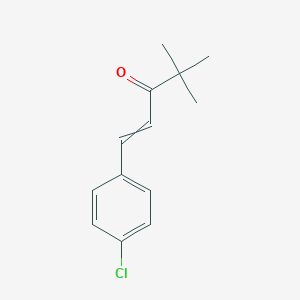

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Descripción general

Descripción

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is a chemical compound synthesized from 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone through condensation and hydrogenation processes. It demonstrates significant purity and yield, indicating its relevance in chemical synthesis and research applications.

Synthesis Analysis

The synthesis of this compound achieves a high yield of 98.3% and a purity of 97.4% when using strongly basic ion exchange resin and CO2. Adjusting the pH value and using flux such as N,N-dimethylformamide helps in reducing byproducts and enhancing the yield and purity further to 98% and 98.7%, respectively (Shen De-long, 2007).

Molecular Structure Analysis

Structural studies on related chlorophenyl compounds have revealed significant insights into their conformations and interactions. For example, chlorination of dimethylphenols results in various chlorocyclohexenones with detailed X-ray structure analyses providing insights into their preferred conformations (M. P. Hartshorn et al., 1986).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one and similar compounds have been extensively studied, highlighting their potential in various chemical reactions and applications. For instance, the compound's structure and reactivity have been analyzed using spectroscopic and computational methods, providing valuable insights into its chemical behavior (Vishnu A. Adole et al., 2020).

Physical Properties Analysis

Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the applications and handling of this compound. Studies on similar compounds have used X-ray crystallography to determine their solid-state structures and have explored their physical properties in detail (Chien Ing Yeo et al., 2019).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity under various conditions, potential for forming derivatives, and interactions with other chemical entities, are critical. Research has shown that these compounds can engage in a range of chemical reactions, offering a broad spectrum of utility in synthetic chemistry (K. Uneyama et al., 1983).

Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

- Chlorophenols in the Environment : Studies have assessed the impact of chlorophenols, a class of organochlorine compounds, on the aquatic environment. These compounds, including 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol, exhibit moderate toxic effects to aquatic and mammalian life. Their persistence varies based on the presence of adapted microflora capable of biodegrading these compounds. Bioaccumulation is expected to be low, but they have a notable organoleptic effect (Krijgsheld & Gen, 1986).

Application in Pollution Control

- Degradation by Zero Valent Iron : Research has demonstrated the efficacy of zero valent iron (ZVI) and iron-based bimetallic systems in dechlorinating chlorophenols, suggesting potential application in remediation technologies. The presence of iron oxides formed on the ZVI surface plays a crucial role in the processes of dechlorination, sorption, and co-precipitation of chlorophenols (Gunawardana, Singhal, & Swedlund, 2011).

Optical and Electronic Applications

- Organic Optoelectronics : The BODIPY-based materials, related to organochlorine frameworks, have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their use in organic light-emitting diodes (OLEDs) highlights the versatility of organochlorine derivatives in electronic and optical applications (Squeo & Pasini, 2020).

Toxicological Studies

- Toxic Effects in Aquatic Life : The toxicological impact of chlorophenols on fish has been studied, with findings indicating oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenic effects. These studies provide insights into the environmental and health risks associated with chlorophenols and possibly related compounds (Ge et al., 2017).

Propiedades

IUPAC Name |

(E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJZYHPGRKBVGF-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335348 | |

| Record name | (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

CAS RN |

1577-03-3, 41564-62-9 | |

| Record name | 4-Chlorobenzalpinacolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-one, 1-(4-chlorophenyl)-4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZALPINACOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DJP999E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the spatial arrangement of the functional groups in 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one?

A1: The molecule of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one exhibits a non-planar conformation. Specifically, the carbonyl and ethenyl groups are not coplanar with the benzene ring. The dihedral angle between the carbonyl group and the benzene ring is 35.37° [], while the dihedral angle between the ethenyl group and the benzene ring is 36.27° []. This non-planar conformation can influence the molecule's interactions with other molecules.

Q2: How do the molecules of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one arrange themselves in the solid state?

A2: In the crystal structure, the molecules of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one pack in an offset face-to-face arrangement []. This arrangement allows for π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.586 Å []. These intermolecular interactions contribute to the stability of the crystal lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)